5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid (5-CPFPCA) is a chemical compound belonging to the pyrazole family. It is a cyclopropyl derivative of a 2-fluorobenzyl pyrazole-3-carboxylic acid and is used in a variety of scientific research applications. 5-CPFPCA has a number of biochemical and physiological effects that make it useful for laboratory experiments.
Scientific Research Applications
Antimycobacterial Activity
1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, synthesized from tetrafluoro benzene, displayed significant antimycobacterial activities against Mycobacterium tuberculosis H37Rv and multi-drug-resistant M. tuberculosis. The compound 13n exhibited potent in vitro and in vivo activity, also inhibiting the supercoiling activity of mycobacterial DNA gyrase. This compound represents a potential candidate for further development as an antimycobacterial agent (Senthilkumar et al., 2008).
Synthesis of Fluorocontaining Derivatives
The synthesis of fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid and 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones was achieved. These derivatives offer a basis for further exploration in medicinal chemistry and other scientific applications due to their unique structural attributes (Eleev, Kutkin & Zhidkov, 2015).
Inhibitory Activity Against Xanthine Oxidase
A novel synthetic route for 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives was developed, and these compounds were evaluated for their in vitro xanthine oxidase inhibitory activity. This work contributes to the development of potential therapeutic agents for diseases associated with xanthine oxidase, such as gout or hyperuricemia (Qi et al., 2015).
properties
IUPAC Name |
5-cyclopropyl-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-11-4-2-1-3-10(11)8-17-13(9-5-6-9)7-12(16-17)14(18)19/h1-4,7,9H,5-6,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHHBBLMVCVGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC3=CC=CC=C3F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.